![molecular formula C13H13FN2O2 B2742110 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 1154890-96-6](/img/structure/B2742110.png)
1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
Fluorobenzyl compounds are a class of organic compounds that contain a benzyl group bonded to a fluorine atom . They are often used in the synthesis of various pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of fluorobenzyl compounds often involves the reaction of the corresponding pyridine with F2/N2 in the presence of a strong acid . Another method involves the use of N-fluoropyridinium salts as precursors .Molecular Structure Analysis
The molecular structure of fluorobenzyl compounds is characterized by the presence of a benzyl group (a benzene ring attached to a CH2 group) and a fluorine atom . The exact structure would depend on the specific compound.Chemical Reactions Analysis
Fluorobenzyl compounds can undergo various chemical reactions, including protodeboronation, a reaction that involves the removal of a boron group . They can also participate in anti-Markovnikov alkene hydromethylation, a valuable but less-known transformation .Physical And Chemical Properties Analysis
Fluorobenzyl compounds have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Scientific Research Applications
Synthesis Techniques and Reactions
Decarboxylative Fluorination : A transition-metal-free decarboxylative fluorination technique suitable for electron-rich five-membered heteroaromatic carboxylic acids, including pyrazole, has been developed. This method involves the use of Selectfluor for fluorination, resulting in fluorinated dimer products from nitrogen-containing heteroaromatic carboxylic acids, suggesting potential applications in synthesizing fluorinated derivatives of 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (Xi Yuan, Jian-Fei Yao, & Zhen-Yu Tang, 2017).
1,3-Dipolar Cycloaddition : The synthesis of 2-Fluoro-4,5-dihydropyrrole-3,4-dicarboxylic acid derivatives via the reaction of difluorocarbene with N-substituted ketone imines demonstrates the versatile reactivity of fluoro-substituted pyrazoles. This highlights a method for introducing fluoro-groups into the pyrazole ring, potentially applicable to derivatives of 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (M. Novikov et al., 2005).
Molecular Framework and Sensing Applications
Lanthanide Metal-Organic Frameworks : Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks were synthesized, showing sensitivity to benzaldehyde-based derivatives. This suggests potential for the development of fluorescence sensors based on the structural framework of pyrazole derivatives (B. Shi et al., 2015).
Robust Lanthanide MOF for Multifunctional Applications : A lanthanide metal–organic framework (MOF) utilizing a tricarboxylate ligand showed excellent properties for Fe(III) detection, CO2 capture, and catalysis in cyclization reactions. This underscores the versatility of pyrazole derivatives in creating MOFs for environmental and analytical applications (Jing Tan et al., 2018).
Optical and Electronic Properties
Antipyrine Derivatives for Thin Films : Antipyrine derivatives, related to the pyrazole structure, have been synthesized and studied for their optical and electronic properties when formed into thin films. This research indicates potential for 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid derivatives in electronic and photonic applications (N. El-Ghamaz et al., 2017).
Bioactive Molecule Encapsulation for Drug Delivery : The [Zn4O(3,5-dimethyl-4-carboxypyrazolato)3] MOF has been explored for the encapsulation of bioactive molecules for controlled drug delivery, showcasing the applicability of pyrazole-based MOFs in pharmaceuticals (Seyyed Abbas Noorian et al., 2020).
Safety And Hazards
Future Directions
The interest in the development of fluorinated chemicals has been steadily increasing due to their improved physical, biological, and environmental properties . High availability of the fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry have accelerated developments in this field .
properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-8-12(13(17)18)9(2)16(15-8)7-10-5-3-4-6-11(10)14/h3-6H,7H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCBBFGBOHULFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2F)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid |
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